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Compound of Interest

Compound Name: AZD5904

Cat. No.: B1666224

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two myeloperoxidase (MPO) inhibitors,
AZD5904 and verdiperstat (formerly AZD3241), based on available preclinical and clinical data.
Myeloperoxidase is a key enzyme in neutrophils and macrophages that contributes to oxidative
stress and inflammation, making it a therapeutic target for a range of diseases. Both AZD5904
and verdiperstat are irreversible inhibitors of MPO, but they exhibit differences in potency,
selectivity, and clinical development trajectories.

Mechanism of Action: Irreversible Inhibition of
Myeloperoxidase

Both AZD5904 and verdiperstat function as irreversible inhibitors of myeloperoxidase.[1][2]
MPO is a heme-containing enzyme that catalyzes the production of hypochlorous acid (HOCI),
a potent oxidizing agent, from hydrogen peroxide (H202) and chloride ions.[3] By irreversibly
binding to MPO, these inhibitors block its catalytic activity, thereby reducing the production of
HOCI and mitigating downstream inflammatory and oxidative damage.[2][3] This mechanism is
hypothesized to be beneficial in diseases characterized by neutrophil-driven inflammation and
oxidative stress.

Comparative Performance Data
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The following tables summarize the available quantitative data for AZD5904 and verdiperstat,

allowing for a direct comparison of their key characteristics.

Table 1: In Vitro Potency and Selectivity

Parameter AZD5904 Verdiperstat (AZD3241)
MPO IC50 140 nM[4] 630 nM[1]
10-19 fold greater than for
lactoperoxidase and thyroid o _ _
o ) ) Data not explicitly available in
Selectivity peroxidase. >70-fold against a

broad panel of other enzymes,

ion channels, and receptors.[4]

a comparative format.

Table 2: Pharmacokinetic Properties

Parameter

AZD5904

Verdiperstat (AZD3241)

Route of Administration

Oral[4]

Oral[5]

Key Pharmacokinetic Features

In healthy volunteers, 300mg
oral doses (standard and
extended release) resulted in
blood concentrations of ~30uM
peak, ~4uM trough, and 12-
16pM Cavg. The primary
clearance route is renal.
Plasma protein binding is 44%.
In vitro studies suggest
CYP2C19 inhibition and it is a
P-gp substrate with low blood-

brain barrier penetration.[4]

Has been shown to enter the
brain.[5] Further detailed
pharmacokinetic data from
clinical trials is available but
not in a direct comparative

format.

Table 3: Clinical Development and Outcomes
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Indication

AZD5904

Verdiperstat (AZD3241)

Multiple System Atrophy (MSA)

Not clinically investigated for

this indication.

Development discontinued
after failing to meet primary
and key secondary efficacy

measures in a Phase 3 trial.[5]

[6]

Amyotrophic Lateral Sclerosis
(ALS)

Not clinically investigated for

this indication.

Failed to show a significant
difference from placebo on the
primary or key secondary
measures of disease
progression in a Phase 2/3 trial
and was subsequently
removed from the company's

pipeline.[5][7]

Other Investigated Areas

A preclinical study in a rat
model of insulin resistance
showed improved
microvascular response to
insulin.[8] An in vitro study
suggested it may enhance

human sperm function.[4]

Phase 2 studies were
conducted in Parkinson's
disease.[5][8] A Phase 1 trial in
Primary Progressive Aphasia

has been noted.[5]

Safety and Tolerability

Administered to 181 healthy
volunteers in five Phase 1
studies with single doses up to
1400mg (ER formulation) and
multiple doses up to 600mg
BID for 10 days (ER
formulation). No overtly drug-
related adverse events were
identified.[4]

Generally reported as safe and
well-tolerated in clinical trials.
Common adverse events in the
ALS trial included nausea,
insomnia, and elevated

thyrotropin levels.[7]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and validation

of findings. Below are summaries of typical experimental protocols used in the evaluation of
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MPO inhibitors.

In Vitro MPO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
purified MPO.

Protocol Summary:

o Reagents: Purified human MPO, a suitable substrate (e.g., Amplex Red, o-dianisidine),
hydrogen peroxide (H20:2), and the test inhibitor (AZD5904 or verdiperstat) at various
concentrations.

e Procedure:

o

The assay is typically performed in a 96-well plate format.

[¢]

Purified MPO is pre-incubated with varying concentrations of the inhibitor for a specified

time.

[¢]

The enzymatic reaction is initiated by adding the substrate and H20x-.

[¢]

The change in absorbance or fluorescence is measured over time using a plate reader at
the appropriate wavelength (e.g., 460 nm for o-dianisidine).

o Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The 1C50
value is determined by plotting the percentage of MPO inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Neutrophil Isolation and Activation for MPO Activity
Assay

Objective: To measure the effect of an inhibitor on MPO activity in a cellular context.
Protocol Summary:

¢ Neutrophil Isolation:
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o Human neutrophils are isolated from fresh whole blood using density gradient
centrifugation (e.g., with Ficoll-Paque).

o Red blood cells are removed by hypotonic lysis.

o The purified neutrophils are washed and resuspended in a suitable buffer.

e Neutrophil Activation:

o Isolated neutrophils are treated with a stimulating agent, such as phorbol 12-myristate 13-
acetate (PMA) or zymosan, to induce degranulation and the release of MPO.

o The test inhibitor is added to the cell suspension before or concurrently with the stimulant.
o MPO Activity Measurement:

o The activity of the released MPO in the cell supernatant is measured using a colorimetric
or fluorometric assay as described in the in vitro protocol.

Measurement of Hypochlorous Acid (HOCI) Production
in Neutrophils

Obijective: To directly assess the ability of an inhibitor to block the primary enzymatic product of
MPO in a cellular environment.

Protocol Summary:

o Reagents: Isolated human neutrophils, a stimulating agent (e.g., PMA), the test inhibitor, and
a probe specific for HOCI (e.g., a rhodamine-based probe like R19-S).

e Procedure:
o Isolated neutrophils are pre-incubated with the test inhibitor.
o The HOCI-specific fluorescent probe is added to the cell suspension.

o Neutrophils are stimulated with PMA to initiate the respiratory burst and MPO-catalyzed
HOCI production.
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o The increase in fluorescence, resulting from the reaction of the probe with HOCI, is
monitored over time using a fluorometer or flow cytometer.

o Data Analysis: The rate of fluorescence increase is proportional to the rate of HOCI
production. The effect of the inhibitor is quantified by comparing the fluorescence signal in
the presence and absence of the compound.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of MPO
inhibitors.
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Caption: Myeloperoxidase signaling pathway and point of inhibition.

In Vitro MPO Inhibition Assay Workflow
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Caption: Workflow for in vitro MPO inhibition assay.

Conclusion
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Both AZD5904 and verdiperstat are potent, irreversible inhibitors of myeloperoxidase. Based
on the available IC50 data, AZD5904 appears to be the more potent of the two compounds in
vitro.[1][4] AZD5904 also has a defined selectivity profile, showing greater selectivity for MPO
over other peroxidases.[4]

The clinical development of verdiperstat for neurodegenerative diseases such as MSA and ALS
has been discontinued due to a lack of efficacy in late-stage clinical trials.[5][6][7] In contrast,
AZD5904 has completed Phase 1 studies in healthy volunteers and has shown promising
results in preclinical models of other conditions, such as insulin resistance and male infertility,
suggesting potential therapeutic applications outside of neurodegeneration.[4][8]

For researchers and drug development professionals, the choice between these inhibitors for
investigational purposes would depend on the specific research question. AZD5904's higher
potency and characterized selectivity may make it a more suitable tool for preclinical studies
requiring precise MPO inhibition. The clinical data available for verdiperstat, although negative
in its primary indications, provides valuable insights into the challenges of targeting MPO in
complex neurodegenerative diseases. Further research is warranted to explore the full
therapeutic potential of MPO inhibition in various pathological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Myeloperoxidase Inhibitors:
AZD5904 versus Verdiperstat (AZD3241)]. BenchChem, [2025]. [Online PDF]. Available at:
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verdiperstat-azd3241]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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